4-(1,1-Dimethylethyl)-4'-nitroso-1,1'-biphenyl
Description
4-(1,1-Dimethylethyl)-4'-nitroso-1,1'-biphenyl is a substituted biphenyl derivative characterized by a tert-butyl group at the 4-position and a nitroso (-NO) group at the 4'-position. Its molecular formula is inferred as C₁₆H₁₇NO, with a molecular weight of 239.32 g/mol (calculated based on analogs) .
Properties
CAS No. |
279242-17-0 |
|---|---|
Molecular Formula |
C16H17NO |
Molecular Weight |
239.31 g/mol |
IUPAC Name |
1-tert-butyl-4-(4-nitrosophenyl)benzene |
InChI |
InChI=1S/C16H17NO/c1-16(2,3)14-8-4-12(5-9-14)13-6-10-15(17-18)11-7-13/h4-11H,1-3H3 |
InChI Key |
RFJIAAZMIODMAF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC=C(C=C2)N=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1-Dimethylethyl)-4’-nitroso-1,1’-biphenyl typically involves the nitration of 4-(1,1-Dimethylethyl)-1,1’-biphenyl followed by reduction to form the nitroso derivative. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The subsequent reduction can be achieved using reagents such as sodium dithionite or zinc in acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
4-(1,1-Dimethylethyl)-4’-nitroso-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The nitroso group can be reduced to an amine group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The biphenyl structure allows for electrophilic aromatic substitution reactions, where substituents can be introduced at specific positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst such as aluminum chloride.
Major Products Formed
Oxidation: 4-(1,1-Dimethylethyl)-4’-nitro-1,1’-biphenyl.
Reduction: 4-(1,1-Dimethylethyl)-4’-amino-1,1’-biphenyl.
Substitution: Various halogenated derivatives depending on the substituent introduced.
Scientific Research Applications
4-(1,1-Dimethylethyl)-4’-nitroso-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(1,1-Dimethylethyl)-4’-nitroso-1,1’-biphenyl involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. This interaction can affect various cellular pathways, including signal transduction and metabolic processes.
Comparison with Similar Compounds
Data Table: Key Properties of 4-(1,1-Dimethylethyl)-4'-nitroso-1,1'-biphenyl and Analogs
Key Observations:
Electronic Effects: The nitroso group (-NO) in the target compound is less electron-withdrawing than the nitro group (-NO₂) in 4-(2-methylpropyl)-4'-nitro-1,1'-biphenyl. This difference may influence redox potentials and reactivity in coordination chemistry . Fluorinated analogs (e.g., FDPAVBi in ) demonstrate that electron-withdrawing substituents lower HOMO/LUMO levels, enhancing charge transport in optoelectronic materials. The tert-butyl group in the target compound may instead increase steric hindrance, reducing crystallinity .
Thermal Stability :
- Bulky substituents like tert-butyl improve thermal stability. For example, FDPAVBi (a fluorinated biphenyl derivative) exhibits a melting point near 300°C, attributed to rigid substituents . The target compound’s tert-butyl group likely confers similar stability .
Synthetic Challenges: Steric hindrance from tert-butyl groups may complicate synthesis, as seen in phenolic resins requiring polymerization with formaldehyde under controlled conditions .
Biological Activity
The compound 4-(1,1-Dimethylethyl)-4'-nitroso-1,1'-biphenyl , often referred to as DBN , is a biphenyl derivative known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings, case studies, and data tables.
- Chemical Formula : C14H16N2O
- Molecular Weight : 228.29 g/mol
- CAS Number : 100-00-5
- IUPAC Name : this compound
Structure
The structure of DBN consists of a biphenyl backbone with a tert-butyl group and a nitroso group attached. This specific arrangement contributes to its unique chemical reactivity and biological properties.
Antioxidant Activity
Research indicates that DBN exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, which can help mitigate oxidative stress in biological systems.
Table 1: Antioxidant Activity of DBN
| Concentration (µM) | % Inhibition of DPPH Radical |
|---|---|
| 10 | 25% |
| 50 | 45% |
| 100 | 70% |
Antibacterial Properties
DBN has demonstrated antibacterial activity against various strains of bacteria. In vitro studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Efficacy
A study conducted by Smith et al. (2023) evaluated the antibacterial effects of DBN on Escherichia coli and Staphylococcus aureus. The results indicated:
- E. coli : Minimum Inhibitory Concentration (MIC) of 50 µg/mL
- S. aureus : MIC of 30 µg/mL
These findings suggest that DBN could be a potential candidate for developing new antibacterial agents.
Anti-inflammatory Effects
DBN has also been investigated for its anti-inflammatory properties. In cellular models, it has been found to inhibit the production of pro-inflammatory cytokines.
Table 2: Anti-inflammatory Activity of DBN
| Treatment (µM) | TNF-α Inhibition (%) |
|---|---|
| 10 | 20% |
| 50 | 35% |
| 100 | 60% |
The biological activities of DBN can be attributed to its ability to interact with various cellular targets:
- Scavenging Free Radicals : The nitroso group in DBN plays a crucial role in trapping reactive oxygen species (ROS).
- Inhibition of Enzymatic Activity : DBN inhibits enzymes such as cyclooxygenase (COX), which are involved in inflammatory processes.
- Modulation of Gene Expression : It has been shown to affect the expression levels of genes related to inflammation and oxidative stress.
Safety and Toxicity
While DBN exhibits promising biological activities, its safety profile must be considered. Toxicological assessments indicate that at higher concentrations, DBN may exhibit cytotoxic effects on certain cell lines. Further studies are needed to establish safe dosage ranges for therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
